1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine group displaces an adjacent halide to form the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs the cyclization of aminoethanol derivatives. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis involves converting aminoethanol to a sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as DNA or proteins, leading to various biological effects. The aziridine ring’s strain energy makes it highly reactive, facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring.
Mitomycin C: An aziridine-containing chemotherapeutic agent.
Porfiromycin: Another aziridine-based anticancer drug.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a bioactive molecule, differentiating it from simpler aziridines .
Properties
CAS No. |
75985-10-3 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-3-9(5-12(11)16-2)7-14-8-10(14)6-13/h3-5,10H,7-8H2,1-2H3 |
InChI Key |
UNHFDEBWKDTGOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC2C#N)OC |
Origin of Product |
United States |
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